

Application Notes and Protocols: Panipenem-Betamipron in Pediatric Infections

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Compound of Interest

Compound Name: Panipenem-betamipron

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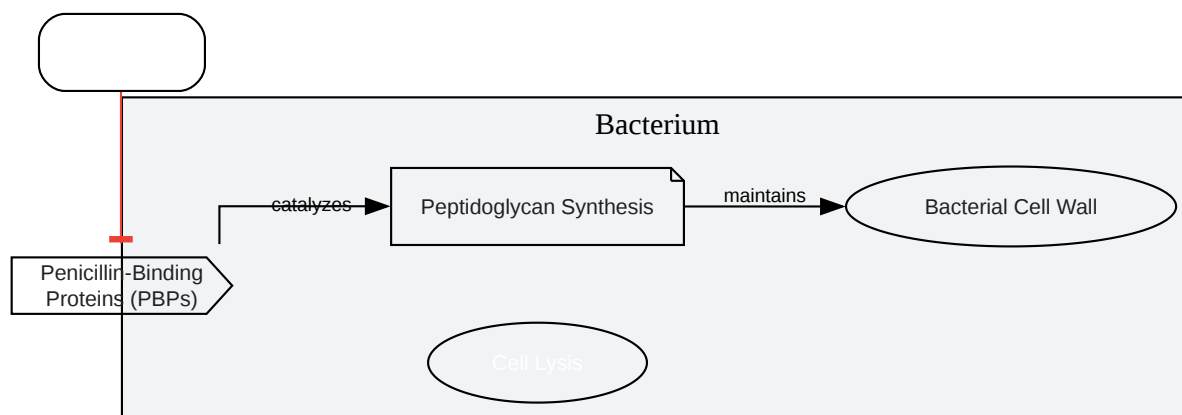
These application notes provide a comprehensive overview of the clinical studies on **panipenem-betamipron** for the treatment of pediatric infections. The information is compiled from various clinical trials to guide further research and development.

Introduction

Panipenem-betamipron is a carbapenem antibiotic combination.[1] Panipenem exhibits a broad spectrum of antibacterial activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2] Betamipron is co-administered to inhibit the renal uptake of panipenem, thereby reducing potential nephrotoxicity.[1][3] This combination has been evaluated in pediatric populations for various bacterial infections.

Mechanism of Action

Panipenem, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This inhibition leads to cell lysis and death. Betamipron selectively inhibits the organic anion transporter in the renal tubules, preventing the accumulation of panipenem in the kidneys and minimizing the risk of nephrotoxicity.



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Caption: Panipenem's Mechanism of Action.

Clinical Efficacy

Panipenem-betamipron has demonstrated high clinical efficacy rates in pediatric patients across a range of bacterial infections.

Study Reference	Total Patients	Overall Efficacy Rate (%)	Efficacy by Infection Type
Meguro et al. (1992) [4]	15	93%	Not specified
Iwata et al. (1992)	17	94.1% (16/17 "excellent" or "good")	Not specified
Kanagawa Research Group (1998)[5]	188	91.0%	Sepsis: 100% (3/3), Suppurative meningitis: 100% (3/3), Pneumonia: 91.8% (90/98), Acute bronchitis: 88.9% (56/63)
Fujii et al. (1992)[6]	21	95.0% (19/20)	Pneumonia: 7 cases, Bronchitis: 1 case, Cellulitis: 3 cases, Purulent lymphadenitis: 2 cases, Otitis media: 2 cases, Urinary tract infection: 2 cases, Purulent meningitis: 1 case
Nishimura et al. (1992)[7]	18	94.4%	Upper and lower respiratory tract infections, pneumonia, and urinary tract infections
Takeda et al. (1992)	34	97.1% (33/34 "excellent" or "good")	Not specified
Iwai et al. (1992)	16	100%	Not specified
Hori et al. (1992)	15	100%	Acute pneumonia: 11 cases, Staphylococcal

scalded skin
syndrome: 2 cases,
Urinary tract
infections: 2 cases

Bacteriological Eradication

The bacteriological efficacy of **panipenem-betamipron** is also high, with excellent eradication rates for common pediatric pathogens.

Study Reference	Total Strains	Overall Eradication Rate (%)	Eradication by Pathogen
Kanagawa Research Group (1998)[5]	76	92.1%	S. pneumoniae: 96.8% (30/31), H. influenzae: 88.2% (15/17), S. aureus: 100% (5/5), S. pyogenes: 100% (3/3)
Nishimura et al. (1992)[7]	11	90.9%	Not specified
Takeda et al. (1992)[8]	Not specified	92.6%	Not specified
Hori et al. (1992)[9]	12	100%	Not specified

Pharmacokinetics

Pharmacokinetic studies in pediatric patients have characterized the absorption, distribution, metabolism, and excretion of **panipenem-betamipron**.

Parameter	10 mg/kg Dose	20 mg/kg Dose	30 mg/kg Dose
Panipenem			
Cmax (µg/mL)	14.8 - 36.6[10][11]	59.3 - 92.5[11][12]	91.7[12]
Half-life (hours)	0.85 - 1.17[4][11]	0.88 - 1.00[7][11]	0.90 - 0.96[12]
Urinary Excretion (6-8 hours, %)	15.9 - 32.14[7][12]	15.3 - 36.9[12]	11.0 - 40.5[12]
Betamipron			
Cmax (µg/mL)	21.77[12]	35.29[12]	50.08[12]
Half-life (hours)	0.55 - 0.63[12]	0.55 - 0.63[12]	0.55 - 0.63[12]
Urinary Excretion (8 hours, %)	33.1 - 79.1[12]	41.3 - 93.4[12]	12.9 - 94.4[12]

Safety and Tolerability

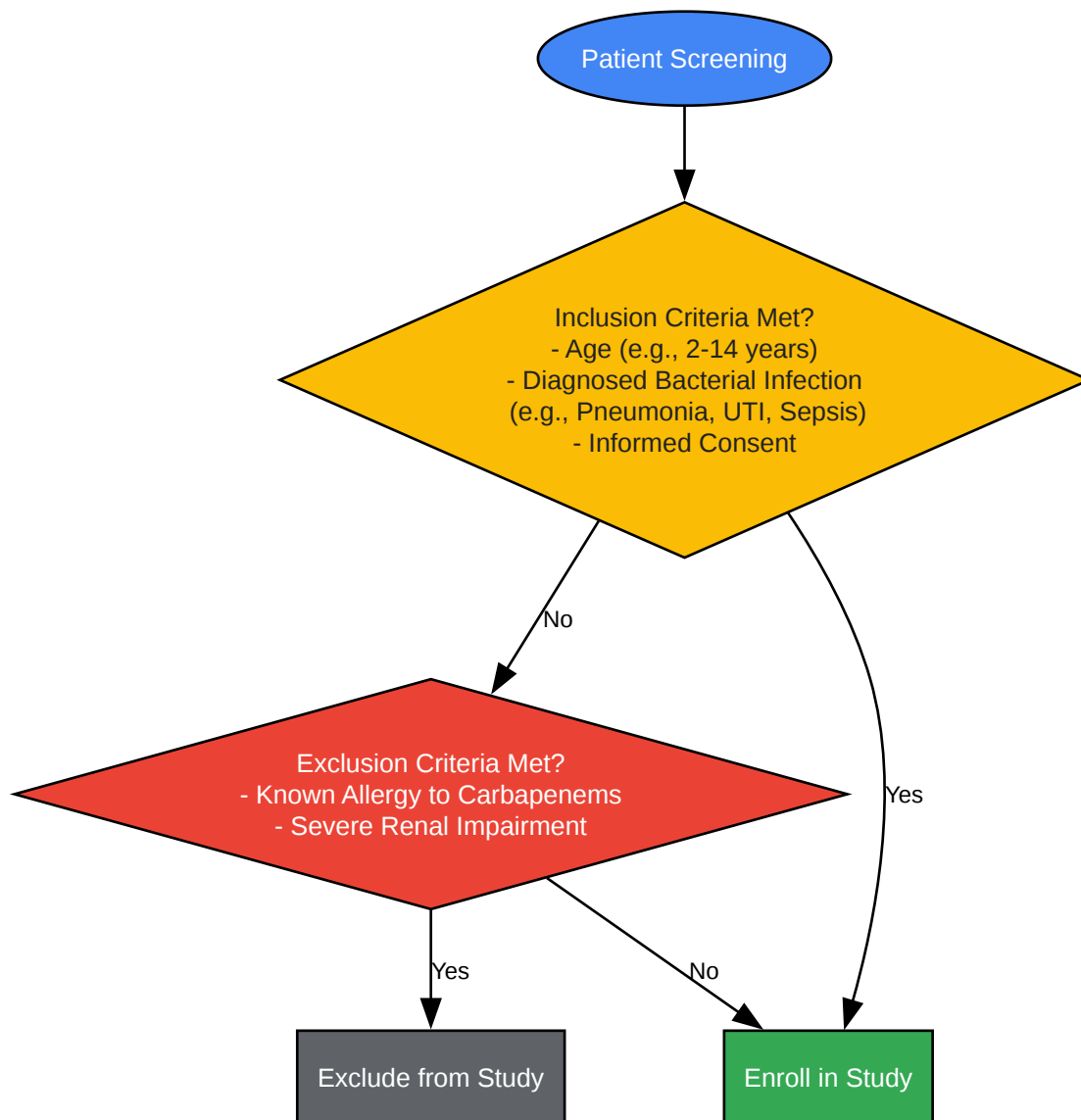
Panipenem-betamipron is generally well-tolerated in the pediatric population.[2] Adverse events are typically mild and transient.

Study Reference	Total Patients	Adverse Events	Abnormal Laboratory Findings
Kanagawa Research Group (1998)[5]	207	Incidence of 1.45% (not specified)	Increased GOT/GPT (3.88%), Increased LDH (0.48%), Neutropenia (0.51%)
Toyonaga et al. (1992) [12]	39	Watery diarrhea (1 case)	Elevated platelets (2 cases), Elevated GOT (1 case), Eosinophilia (2 cases), Elevated GOT/GPT (2 cases)
Nishimura et al. (1992)[7]	18	None	Leukopenia (1 case), Elevated GOT/GPT (2 cases)
Takeda et al. (1992)[8]	37	Rash (2 cases), Soft stool (1 case), Diarrhea (1 case)	Eosinophilia (4 cases), Thrombocytosis (2 cases), Increased total bilirubin (1 case), Increased GOT (1 case)
Hori et al. (1992)[9]	15	Urticaria (1 case)	Elevated GOT/GPT (1 case), Eosinophilia (1 case)
Meguro et al. (1992) [4]	15	Transient skin rash (1 case)	Not specified

Experimental Protocols

The following protocols are generalized from the methodologies reported in the cited clinical studies.

Patient Selection Protocol



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Caption: Patient Enrollment Workflow.

1. Inclusion Criteria:

- Age range typically between infant and adolescent (e.g., 2 to 14 years old).[12]
- Confirmed or suspected bacterial infection such as pneumonia, urinary tract infection, sepsis, or meningitis.[6][12][13]

- Informed consent obtained from parents or legal guardians.

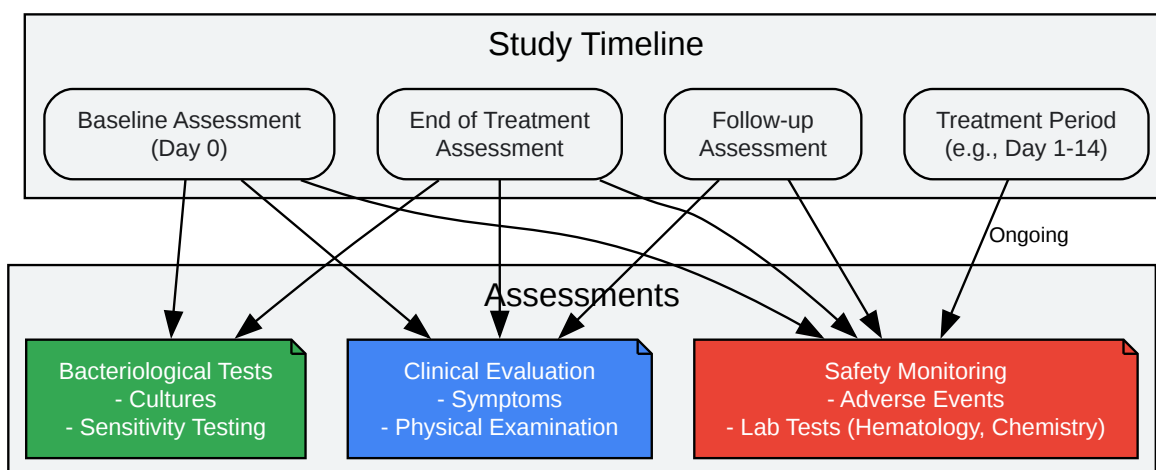
2. Exclusion Criteria:

- History of hypersensitivity to carbapenems or other beta-lactam antibiotics.
- Severe underlying diseases that could interfere with the evaluation of the drug's efficacy or safety.

Treatment and Dosing Protocol

- Dosage: Doses generally ranged from 30 to 100 mg/kg/day, administered in divided doses (e.g., three times daily).[12] For moderate respiratory and urinary tract infections, doses of 30-60 mg/kg/day were common.[12] Higher doses were used for more severe infections like purulent meningitis.[13]
- Administration: **Panipenem-betamipron** was administered via intravenous drip infusion over 30 to 60 minutes.[6][12]
- Duration of Treatment: The duration of therapy typically ranged from 4 to 15 days, depending on the type and severity of the infection.[13]

Efficacy and Safety Assessment Protocol



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Caption: Efficacy and Safety Assessment Workflow.

1. Clinical Efficacy Assessment:

- Clinical responses were categorized as "excellent," "good," "fair," or "poor" based on the resolution of signs and symptoms of infection.
- Daily monitoring of vital signs and clinical symptoms was performed.

2. Bacteriological Efficacy Assessment:

- Bacteriological samples (e.g., sputum, urine, blood, cerebrospinal fluid) were collected before, during, and after treatment.
- Causative pathogens were identified, and their susceptibility to panipenem was determined.
- Bacteriological response was assessed based on the eradication of the causative pathogen.

3. Safety Assessment:

- Patients were monitored for adverse events throughout the study.
- Laboratory tests, including hematology, blood chemistry (including liver and renal function tests), and urinalysis, were conducted before, during, and after treatment to monitor for any drug-related abnormalities.^[12]

Conclusion

The available clinical data suggest that **panipenem-betamipron** is an effective and well-tolerated antibiotic for the treatment of a variety of bacterial infections in pediatric patients. Its broad spectrum of activity and favorable safety profile make it a valuable therapeutic option. Further well-controlled, comparative clinical trials would be beneficial to further establish its role in pediatric infectious disease management.

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